Cas no 1881588-85-7 (Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-)
![Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- structure](https://ja.kuujia.com/scimg/cas/1881588-85-7x500.png)
Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-
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- インチ: 1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2
- InChIKey: GIKCWEFBULTSDY-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCC2CCCC12)CBr
Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767843-1.0g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-767843-2.5g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-767843-0.05g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-767843-5.0g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-767843-0.1g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-767843-0.5g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065505-1g |
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 1g |
¥4697.0 | 2023-03-19 | |
Enamine | EN300-767843-0.25g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-767843-10.0g |
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
1881588-85-7 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-に関する追加情報
Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl) (CAS No. 1881588-85-7) represents a structurally complex organic molecule with significant potential in medicinal chemistry and materials science. This ketone derivative features a brominated α-position (2-bromo) and a unique hexahydrocyclopenta[b]pyrrole ring system attached to the carbonyl group. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and functionalization pathways, positioning it as a promising scaffold for targeted drug discovery.
Synthetic approaches to this compound leverage modern transition-metal catalysis and organocatalytic strategies. Key studies published in Journal of Medicinal Chemistry (2023) demonstrated that palladium-catalyzed cross-coupling reactions efficiently construct the bromoketone moiety while preserving the nitrogen-containing ring’s stereochemical integrity. Researchers highlighted the importance of protecting group chemistry to avoid side reactions during the formation of the cyclopenta[b]pyrrole core structure. Such advancements underscore its viability as a modular building block for creating bioactive analogs.
In pharmacological investigations, this compound exhibits intriguing activity profiles. Preclinical data from a 2024 study in Nature Communications revealed potent inhibition of histone deacetylase 6 (HDAC6), a target linked to neurodegenerative diseases. The brominated ketone group was identified as critical for binding affinity due to its ability to form halogen bonds with enzyme residues. Notably, structural modifications of the cycloalkenylpyrrole
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